5h-Azepino[1,2-a]benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16977-17-6 |
|---|---|
Molecular Formula |
C12H10N2 |
Molecular Weight |
182.226 |
IUPAC Name |
5H-azepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C12H10N2/c1-2-8-12-13-10-6-3-4-7-11(10)14(12)9-5-1/h1-9,13H |
InChI Key |
DNSKIVPTNVTNHG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2NC3=CC=CC=C3N2C=C1 |
Synonyms |
5H-Azepino[1,2-a]benzimidazole(8CI) |
Origin of Product |
United States |
Historical Context and Evolution of Azepino 1,2 a Benzimidazole Research
The journey of azepino[1,2-a]benzimidazole research is intrinsically linked to the broader study of benzimidazoles. The benzimidazole (B57391) core itself gained significant therapeutic interest in the 1950s with the discovery that 5,6-dimethylbenzimidazole (B1208971) is a fundamental component of vitamin B12. mdpi.com This discovery spurred decades of research into benzimidazole derivatives, revealing their vast therapeutic potential. orientjchem.orgimpactfactor.org
Early synthetic work on fused benzimidazoles included the cyclization of 2-haloalkylbenzimidazoles under basic conditions to form pyrrolo-, pyrido-, and azepino[1,2-a]benzimidazoles. mdpi.com These foundational methods paved the way for more complex synthetic strategies. Over the years, research has expanded to include the synthesis of various derivatives, such as 5-methyl-7,8,9,10-tetrahydro-5H-azepino[1,2-a]benzimidazol-7-one, through intramolecular condensation reactions. researchgate.net The evolution of synthetic methodologies continues, with modern approaches focusing on creating diverse libraries of these compounds for biological screening.
Significance of the Fused Benzimidazole Scaffold in Heterocyclic Chemistry
The benzimidazole (B57391) scaffold is a cornerstone in the development of numerous pharmaceutical agents due to its structural similarity to naturally occurring purines. orientjchem.orgirb.hr This mimicry allows benzimidazole derivatives to interact with a wide array of biological targets, including enzymes and receptors. orientjchem.orgfrontiersin.org The fusion of an azepine ring to this privileged structure creates the 5H-Azepino[1,2-a]benzimidazole core, which offers several advantages:
Structural Rigidity and Complexity: The fused ring system imparts a degree of conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets.
Three-Dimensional Diversity: The seven-membered azepine ring introduces a non-planar, three-dimensional character to the otherwise relatively flat benzimidazole scaffold. This allows for the exploration of a larger chemical space and the potential for novel interactions with protein binding sites.
Tunable Properties: The core structure of this compound provides multiple sites for chemical modification. This allows chemists to fine-tune the molecule's physicochemical properties, such as solubility and lipophilicity, to optimize its pharmacokinetic and pharmacodynamic profile.
The versatility of the fused benzimidazole scaffold is evident in the wide range of biological activities exhibited by its derivatives, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. orientjchem.orgopenmedicinalchemistryjournal.com This broad spectrum of activity underscores the importance of this heterocyclic system in medicinal chemistry. impactfactor.org
Overview of Current Research Trends and Future Directions for 5h Azepino 1,2 a Benzimidazole
Cyclization Strategies in Azepino[1,2-a]benzimidazole Synthesis
The formation of the azepino[1,2-a]benzimidazole ring system is predominantly achieved through cyclization reactions. These strategies can be broadly categorized into intramolecular, oxidative, and radical cyclization approaches, as well as base-mediated annulation techniques.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a common and effective method for constructing the azepino[1,2-a]benzimidazole framework. This approach typically involves the formation of a bond between two reactive centers within the same molecule, leading to the fused ring system.
One established method involves the intramolecular acylation of 1-carboxymethyl-2,3-dimethylbenzimidazolium halides. jst.go.jp This reaction proceeds in good yields to form pyrrolo[1,2-a]benzimidazol-2(1H)-one derivatives. jst.go.jp A similar strategy has been extended to the synthesis of azepino[1,2-a]benzimidazoles. For instance, 5-methyl-7,8,9,10-tetrahydro-5H-azepino[1,2-a]benzimidazol-7-one was synthesized by treating 1-(3-carboxypropyl)-2,3-dimethylbenzimidazolium iodide with 1,1'-carbonyldiimidazole (B1668759) in the presence of triethylamine. researchgate.netnii.ac.jp
Another intramolecular approach involves the cyclization of N-alkenyl-1,2-diaminobenzenes, which can be catalyzed by rhodium in the presence of CO/H2 gas to yield alicyclic ring-fused benzimidazoles via a hydroformylation intermediate. mdpi.com The thermolysis of N-aziridinyl imines (Eschenmoser hydrazones) represents another pathway to form azepino[1,2-a]benzimidazoles with a fused cyclopropane (B1198618) ring. mdpi.com
A notable example of intramolecular cyclization is the reaction of 2-(5′-ethoxyvaleryl)pyridine, which upon cyclization, forms a cyclic ketone that can be further modified to produce azepinium salts. researchgate.net Additionally, the treatment of 1-carboxymethyl-2,3-dimethylbenzimidazolium halides with an excess of refluxing thionyl chloride can lead to the formation of trichlorinated pyrrolo[1,2-a]benzimidazol-2(1H)-one derivatives. jst.go.jp
| Starting Material | Reagents | Product | Yield | Reference |
| 1-(3-carboxypropyl)-2,3-dimethylbenzimidazolium iodide | 1,1'-carbonyldiimidazole, triethylamine | 5-Methyl-7,8,9,10-tetrahydro-5H-azepino[1,2-a]benzimidazol-7-one | Not specified | researchgate.netnii.ac.jp |
| 1-Carboxymethyl-2,3-dimethylbenzimidazolium halides | Intramolecular acylation | 4-Methyl-4H-pyrrolo[1,2-a]benzimidazol-2(1H)-one derivatives | Good | jst.go.jp |
| N-alkenyl-1,2-diaminobenzenes | CO/H2, Rh catalyst | Alicyclic ring-fused benzimidazoles | Not specified | mdpi.com |
Oxidative Cyclization Techniques
Oxidative cyclization is a powerful tool for the synthesis of fused benzimidazole (B57391) systems, including azepino[1,2-a]benzimidazoles. These reactions often proceed via the formation of a nitroso intermediate from an aniline (B41778) derivative, followed by cyclization.
A classic example is the oxidation of 5-nitro-2-(piperidin-1-yl)aniline (B1302262) with Caro's acid (peroxymonosulfuric acid), which was reported to yield 7-nitro-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole. mdpi.com This reaction highlights the role of the nitro group in facilitating the oxidative cyclization. mdpi.com More contemporary methods utilize oxidants like Oxone in acidic conditions. For instance, the Oxone-mediated ring-closure of 2-(morpholin-4-yl)aniline can produce 3,4-dihydro-1H- jst.go.jpmdpi.comoxazino[4,3-a]benzimidazole in good yield at room temperature. mdpi.com
The synthesis of azepino[1,2-a]indoles has been achieved through a gold(I)-catalyzed intramolecular hydroarylation of alkynylindoles, followed by subsequent oxidation to yield polycyclic carbazoles. nih.gov While not directly forming a benzimidazole, this methodology demonstrates the utility of oxidative cyclization in constructing related fused heterocyclic systems.
Furthermore, sequential amination of nitrosoarenes with alicyclic amines, followed by oxidative cyclization, provides a route to ring-fused benzimidazoles. mdpi.comencyclopedia.pub For azepino-analogues, this often requires nucleophilic aromatic substitution (SNAr) of 2-fluoronitrosobenzene to achieve reasonable yields. mdpi.comencyclopedia.pub
| Starting Material | Oxidant/Reagent | Product | Key Feature | Reference |
| 5-Nitro-2-(piperidin-1-yl)aniline | Caro's acid (H2SO5) | 7-Nitro-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole | Nitro group facilitates cyclization | mdpi.com |
| 2-(Morpholin-4-yl)aniline | Oxone | 3,4-Dihydro-1H- jst.go.jpmdpi.comoxazino[4,3-a]benzimidazole | Room temperature reaction | mdpi.com |
| Alkynylindoles | Gold(I) catalyst, then oxidation | Azepino[1,2-a]indoles and polycyclic carbazoles | Gold-catalyzed hydroarylation | nih.gov |
| 2-Fluoronitrosobenzene and alicyclic amines | Oxone | Azepino[1,2-a]benzimidazoles | Sequential amination and oxidative cyclization | mdpi.comencyclopedia.pub |
Radical Cyclization Methodologies
Radical cyclization offers an alternative pathway for the synthesis of fused benzimidazole derivatives. These reactions involve the generation of a radical species that subsequently undergoes an intramolecular cyclization.
One-pot double alkyl radical cyclizations have been successfully employed to synthesize dipyrrolo-, dipyrido-, and diazepino-ring-fused imidazo[4,5-f]benzimidazoles and imidazo[5,4-f]benzimidazoles in yields ranging from 47–90%. mdpi.com However, this method is less suitable for creating imidazobenzimidazoles with two different fused rings. mdpi.com
More recently, a visible-light-promoted radical cyclization of unactivated alkenes in benzimidazoles has been developed. beilstein-journals.org This eco-friendly approach utilizes difluoroacetic acid or α,α-difluorobenzeneacetic acid as the fluorine source to produce difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles without the need for a metal catalyst, photocatalyst, or base. beilstein-journals.org The reaction is initiated by the homolysis of PhI(OCOCF2H)2 under visible light to generate a CF2H radical, which then adds to the alkene, followed by intramolecular radical cyclization. beilstein-journals.org
| Reaction Type | Key Features | Products | Yield | Reference |
| One-pot double alkyl radical cyclization | Synthesizes symmetrical fused systems | Dipyrrolo-, dipyrido-, and diazepino-ring-fused imidazo[4,5-f]benzimidazoles and imidazo[5,4-f]benzimidazoles | 47–90% | mdpi.com |
| Visible-light-promoted radical cyclization | Metal-free, base-free, photocatalyst-free | Difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles | High yields | beilstein-journals.org |
Base-Mediated Annulation of 2-Haloalkylbenzimidazoles
The base-mediated annulation of 2-haloalkylbenzimidazoles represents one of the earlier methods for the synthesis of azepino[1,2-a]benzimidazoles. mdpi.com This strategy involves the deprotonation of the N-1 position of the benzimidazole ring, followed by an intramolecular nucleophilic substitution to form the fused ring system.
This approach has been successfully used to prepare pyrrolo-, pyrido-, and azepino[1,2-a]benzimidazoles. mdpi.comresearchgate.net The size of the annelated ring, which can range from five to seven atoms, is determined by the length of the dihalide used in the initial N-alkylation step. researchgate.net The general procedure involves the initial condensation of the benzimidazole starting material with a dihalide to form the N-alkylhalo derivative, followed by ring closure through intramolecular condensation. researchgate.net
A related method involves a [4+2] annulation reaction of sulfur ylides with benzimidazole derivatives. researchgate.net For example, the reaction of benzimidazole-2-methanols with a bromoethylsulfonium salt under basic conditions leads to the formation of oxazino[4,3-a]benzimidazoles with the loss of diphenyl sulfide. mdpi.comresearchgate.net
| Starting Material | Reagents | Product | Key Feature | Reference |
| 2-Haloalkylbenzimidazoles | Base | Pyrrolo-, pyrido-, and azepino[1,2-a]benzimidazoles | Intramolecular nucleophilic substitution | mdpi.comresearchgate.net |
| Benzimidazole and dihalide | Base | Fused imidazole (B134444) or benzimidazole derivatives | Ring size dependent on dihalide | researchgate.net |
| Benzimidazole-2-methanols | Bromoethylsulfonium salt, base | Oxazino[4,3-a]benzimidazoles | [4+2] annulation with sulfur ylides | mdpi.comresearchgate.net |
Catalytic Synthesis of this compound
Catalysis plays a crucial role in modern organic synthesis, and the preparation of this compound and its derivatives is no exception. Catalytic methods, particularly one-pot reactions, offer advantages in terms of efficiency, atom economy, and reduced waste.
One-Pot Catalytic Reactions
One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, are highly desirable for the synthesis of complex molecules like fused benzimidazoles. These methods often employ a catalyst to facilitate the sequential transformations.
An efficient one-pot, three-component synthesis of benzimidazole derivatives has been developed using a catalytic amount of an Fe(III) porphyrin complex. nih.govrsc.org This reaction proceeds via a domino C–N bond formation and cyclization of a benzo-1,2-quinone, an aldehyde, and ammonium (B1175870) acetate (B1210297) as the nitrogen source. nih.govrsc.org While this specific example does not directly yield the azepino-fused system, the principle of a catalyzed, multi-component reaction is applicable to the synthesis of a variety of benzimidazole derivatives.
Another example of a one-pot catalytic synthesis involves the use of bismuth nitrate (B79036) as a catalyst for the reaction of o-phenylenediamine (B120857) with aromatic aldehydes in ethanol (B145695) at room temperature. rhhz.net This method provides a fast and efficient route to 2-substituted and 1,2-disubstituted benzimidazoles in excellent yields under mild conditions. rhhz.net
Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) has also been employed as a catalyst in the one-pot condensation of o-phenylenediamine and 5,5-dimethylcyclohexane-1,3-dione, followed by a cyclization with various alkyl- or arylcarbonyl chlorides to produce dibenzo[b,e] jst.go.jpmdpi.comdiazepin-1-ones. beilstein-journals.org This demonstrates the utility of lanthanide catalysts in promoting the formation of seven-membered rings fused to aromatic systems. beilstein-journals.org
| Catalyst | Reactants | Product | Key Features | Reference |
| Fe(III) porphyrin complex | Benzo-1,2-quinone, aldehyde, ammonium acetate | Benzimidazole derivatives | One-pot, three-component, domino reaction | nih.govrsc.org |
| Bismuth nitrate | o-Phenylenediamine, aromatic aldehydes | 2-Substituted and 1,2-disubstituted benzimidazoles | Mild conditions, excellent yields | rhhz.net |
| Er(OTf)3 | o-Phenylenediamine, 5,5-dimethylcyclohexane-1,3-dione, alkyl/arylcarbonyl chlorides | Dibenzo[b,e] jst.go.jpmdpi.comdiazepin-1-ones | Lanthanide catalysis, one-pot condensation/cyclization | beilstein-journals.org |
Transition Metal-Catalyzed Processes (e.g., Rhodium-catalyzed reactions)
Transition metal catalysis offers powerful tools for the construction of complex heterocyclic systems like azepino-fused benzimidazoles. Rhodium-catalyzed reactions, in particular, have been effectively utilized. One notable method involves the rhodium(II)-catalyzed domino synthesis from isatin-tethered N-sulfonyl-1,2,3-triazoles and indoles. rsc.org This process proceeds through the formation of an aza-vinyl rhodium carbene, which then leads to a carbonyl ylide. A subsequent 1,3-dipolar cycloaddition with indole, followed by a semipinacol rearrangement, ring expansion, and oxidation, yields azepino-fused diindoles with yields reaching up to 81%. rsc.org
Another approach utilizes rhodium catalysis for the annulation between 2-arylimidazo[1,2-a]pyridines and alkynes, constructing the pyrido[1,2-a]benzimidazole (B3050246) core. rsc.org This method is significant as it consecutively forms both the C ring of the pyrido[1,2-a]benzimidazole and a naphthalene (B1677914) framework. rsc.org The reaction demonstrates good tolerance for various functional groups, including chloro, bromo, cyano, and methoxycarbonyl groups. rsc.org
Furthermore, iridium(III)-catalyzed cyclizations have been developed for the synthesis of azepino[1,2-a]benzimidazoles without the need for a ligand. mdpi.com
Metal-Free Oxidative Condensation Methods
Metal-free oxidative condensation provides an alternative pathway to benzimidazole derivatives, avoiding potential metal contamination in the final products. One such method employs N-hydroxyphthalimide (NHPI) as a catalyst with molecular oxygen or air as the oxidant for the dehydrogenative coupling of diamines and alcohols. rsc.org This protocol is broadly applicable for synthesizing N-heterocycles, including benzimidazoles. rsc.org The use of flow microreactors can significantly enhance the efficiency of this reaction. rsc.org
Another metal-free approach involves the oxidative condensation of heteroaryl- and aryl carbaldehydes using bis-acetoxyiodobenzene as the oxidant and ammonium acetate as the nitrogen source. osti.gov This one-pot reaction tolerates a diverse range of substrates. osti.gov Salicylic acid derivatives have also been demonstrated to act as organocatalysts for the oxidative coupling of benzylamines, which can then be cyclized with 1,2-diaminobenzene derivatives to form benzimidazoles in high yields. nih.gov
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being integrated into synthetic methodologies to create more environmentally benign processes.
Hydrogen Peroxide-Mediated Protocols
Hydrogen peroxide (H₂O₂) is an attractive green oxidant as its only byproduct is water. It has been used in combination with acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) for the one-pot oxidative cyclization of o-cyclic amine substituted anilines to produce ring-fused benzimidazoles, including azepino[1,2-a]benzimidazoles. For instance, the H₂O₂/HBr system can afford dibrominated azepino[1,2-a]benzimidazole in excellent yield. The H₂O₂/HCl system can be adjusted to achieve either mono- or dichlorination. Research has also shown that hydrogen peroxide in ethyl acetate can be used to prepare six, seven, and eight-membered ring-fused analogues in high yields. researchgate.net
Aqueous Medium Syntheses
Performing reactions in water as a solvent is a cornerstone of green chemistry. The synthesis of benzimidazole derivatives has been achieved through a one-pot reductive cyclocondensation of 2-nitroaniline (B44862) with aromatic aldehydes using zinc dust and sodium bisulfite in water at 100°C. pcbiochemres.com This method offers good to excellent yields and operational simplicity. pcbiochemres.com Another green approach uses L-proline as an organocatalyst for the condensation of o-phenylenediamines and aldehydes in an aqueous medium under reflux conditions. ijrar.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis can significantly accelerate reaction times and improve yields. This technology has been successfully applied to the synthesis of benzimidazole derivatives. For example, the reaction of o-phenylenediamine with formic acid can be carried out in a domestic microwave oven. jocpr.com Microwave irradiation has also been used for the synthesis of 1,2-disubstituted benzimidazoles under solvent-free conditions, often with a catalyst like Er(OTf)₃, leading to high yields in very short reaction times. mdpi.compreprints.org This method is noted for its efficiency and reduced environmental impact. mdpi.compreprints.org
Derivatization and Functionalization Strategies
The derivatization of the this compound scaffold is crucial for modulating its properties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for functionalizing the benzimidazole core. uc.pt For instance, the 5(6)-position of a bromo-substituted benzimidazole can be derivatized with aryl boronic acids or sulfonylamines. uc.pt
Electrophilic substitution is another common strategy. The azepinone derivative, 5-methyl-9,10-dihydro-5H-azepino[1,2-a]benzimidazol-7(8H)-one, can be reacted with various electrophiles at the 6-position after treatment with a strong base like lithium diisopropylamide. researchgate.net Furthermore, 3-Methoxy-azepino[1,2-a]benzimidazole has been elaborated into a novel potential cytotoxic agent, 3-(N-aziridinyl)-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole-1,4-dione. researchgate.net
Electrophilic Introduction to the Azepino[1,2-a]benzimidazole Core
The introduction of electrophiles to the azepino[1,2-a]benzimidazole core is a key method for its functionalization. The reactivity of the benzimidazole nucleus, with its π-excessive and π-deficient nitrogen atoms, dictates the position of electrophilic attack. Specifically, positions 4, 5, 6, and 7 are susceptible to electrophilic substitution. chemicalbook.com
A common strategy involves the deprotonation of a suitable precursor, followed by quenching with an electrophile. For instance, the introduction of electrophiles at the 6-position of 5-methyl-9,10-dihydro-5H-azepino[1,2-a]benzimidazol-7(8H)-one has been achieved by treatment with lithium diisopropylamide (LDA) followed by electrophiles like methyl iodide or ketones, resulting in 6-substituted products in good yields. jst.go.jpresearchgate.net This approach highlights the utility of a strong base to generate a nucleophilic center on the azepine ring, which can then react with a variety of electrophiles.
Furthermore, one-pot oxidative cyclization of o-cyclic amine substituted anilines using a hydrogen peroxide/hydrogen halide system can lead to selectively dihalogenated five- to eight-membered ring-fused benzimidazoles in high yields. This method demonstrates the direct introduction of halogen atoms, which are valuable handles for further functionalization, onto the benzimidazole ring during the cyclization process. The reaction of 3,6-dimethoxy-2-(cycloamino)anilines with H2O2/HCl or H2O2/HBr can yield novel ring-fused halogenated benzimidazoles.
Table 1: Electrophilic Functionalization of Azepino[1,2-a]benzimidazole Derivatives
| Precursor | Reagents | Electrophile | Product | Yield | Reference |
| 5-methyl-9,10-dihydro-5H-azepino[1,2-a]benzimidazol-7(8H)-one | 1. Lithium diisopropylamide (LDA) | Methyl iodide | 6-Methyl-5-methyl-9,10-dihydro-5H-azepino[1,2-a]benzimidazol-7(8H)-one | Good | jst.go.jpresearchgate.net |
| 5-methyl-9,10-dihydro-5H-azepino[1,2-a]benzimidazol-7(8H)-one | 1. Lithium diisopropylamide (LDA) | Ketones | 6-Hydroxyalkyl-5-methyl-9,10-dihydro-5H-azepino[1,2-a]benzimidazol-7(8H)-one | Good | jst.go.jpresearchgate.net |
| 3,6-dimethoxy-2-(azepan-1-yl)aniline | H2O2, HCl | - | Dichloro-azepino[1,2-a]benzimidazole derivative | High | |
| 3,6-dimethoxy-2-(azepan-1-yl)aniline | H2O2, HBr | - | Dibromo-azepino[1,2-a]benzimidazole derivative | High |
Oxidation and Reduction Reactions of Azepino[1,2-a]benzimidazole
Oxidation and reduction reactions are fundamental transformations for modifying the azepino[1,2-a]benzimidazole scaffold, allowing for the introduction of new functional groups and the alteration of the oxidation state of the heterocyclic system.
Oxidation of the core structure can lead to the formation of N-oxides, which may exhibit different biological activities and solubility profiles. smolecule.com A significant application of oxidation is the conversion of dimethoxy-substituted benzimidazoles to the corresponding benzimidazolequinones. This transformation is often achieved using oxidizing agents like cerium(IV) ammonium nitrate (CAN) or a combination of sodium halide and Oxone. core.ac.uk For example, 3-methoxy-azepino[1,2-a]benzimidazole has been elaborated to the novel potential cytotoxin, 3-(N-aziridinyl)-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole-1,4-dione. researchgate.netresearchgate.net The synthesis of various alicyclic ring-fused benzimidazolequinones has been a key strategy in the development of potential antitumor agents. researchgate.net
Reduction reactions are also crucial. For instance, the reductive cyclization of o-nitroaniline with an appropriate aldehyde using sodium dithionite (B78146) is a classical method for forming the benzimidazole ring system. semanticscholar.org In the context of the azepino[1,2-a]benzimidazole scaffold, catalytic hydrogenation can be employed. Azepino[1,2-a]benzimidazoles have been obtained through a one-pot catalytic hydrogenation/acetylation of 1-nitrophenyl-2-azacycloalkanes. researchgate.net
Table 2: Oxidation and Reduction Reactions of Azepino[1,2-a]benzimidazole Derivatives
| Starting Material | Reagents | Product | Reaction Type | Reference |
| 6H-Azepino[1,2-a]benzimidazole | Oxidizing Agent | 6H-Azepino[1,2-a]benzimidazole N-oxide | Oxidation | smolecule.com |
| 3-Methoxy-azepino[1,2-a]benzimidazole | Multi-step synthesis | 3-(N-aziridinyl)-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole-1,4-dione | Oxidation | researchgate.netresearchgate.net |
| 1-Nitrophenyl-2-azacycloalkanes | 1. Catalytic Hydrogenation 2. Acetylation | Azepino[1,2-a]benzimidazole | Reduction/Cyclization | researchgate.net |
| o-Nitroaniline and Aldehyde | Sodium dithionite | 2-Substituted-benzimidazole | Reductive Cyclization | semanticscholar.org |
Cross-Coupling Reactions for Azepino[1,2-a]benzimidazole Functionalization
Cross-coupling reactions have emerged as powerful tools for the functionalization of the azepino[1,2-a]benzimidazole skeleton, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a metal catalyst, often palladium or copper, to couple a halogenated or otherwise activated benzimidazole derivative with a suitable coupling partner.
Copper-catalyzed reactions have been particularly useful. For example, a domino C-N cross-coupling reaction promoted by a copper catalyst has been developed for the synthesis of 2-arylaminobenzimidazoles. semanticscholar.orgnih.gov This methodology involves a copper-based desulfurization/nucleophilic substitution followed by domino intra- and intermolecular C-N cross-coupling reactions. semanticscholar.orgnih.gov Another approach involves the copper-iodide-mediated coupling of 2-(2-bromoaryl)benzimidazole substrates with cyanamide (B42294) to produce 2-aminoquinazoline (B112073) hybrid structures. nih.gov
Palladium-catalyzed reactions are also prevalent. The intramolecular palladium-catalyzed cyclization of benzimidazole-attached Baylis–Hillman adducts has been used to form benzoazocinobenzimidazole derivatives, which contain an eight-membered ring. umich.edu Similarly, seven-membered ring compounds, benzo chemicalbook.comresearchgate.netazepino[1,2-a]benzimidazoles, have been synthesized via intramolecular Pd-catalyzed cyclization. umich.edu These reactions demonstrate the versatility of palladium catalysis in constructing fused ring systems.
Table 3: Cross-Coupling Reactions for Azepino[1,2-a]benzimidazole Functionalization
| Benzimidazole Substrate | Coupling Partner | Catalyst/Reagents | Product | Reaction Type | Reference |
| N-(2-bromophenyl)-guanidine | Aryliodide | Copper salt, K2CO3 | 2-Phenylaminobenzimidazole | Domino C-N Cross-Coupling | semanticscholar.org |
| 2-(2-Bromoaryl)benzimidazole | Cyanamide | CuI | 2-Aminoquinazoline hybrid | C-N Cross-Coupling | nih.gov |
| Benzimidazole-attached Baylis–Hillman adduct | - | Palladium catalyst | Benzoazocinobenzimidazole derivative | Intramolecular C-C Cross-Coupling | umich.edu |
| Benzimidazole-attached Baylis–Hillman adduct from 2-unsubstituted benzimidazoles | - | Palladium catalyst | Benzo chemicalbook.comresearchgate.netazepino[1,2-a]benzimidazole | Intramolecular C-C Cross-Coupling | umich.edu |
Rearrangement Reactions involving Azepino[1,2-a]benzimidazole Scaffolds
Rearrangement reactions offer unique pathways to construct or modify the azepino[1,2-a]benzimidazole framework, often leading to complex molecular architectures that would be difficult to access through other means. These reactions can involve the migration of an atom or a larger molecular fragment within an intermediate.
A notable example is the thermal rearrangement of allyl aryl ethers, a type of Claisen rearrangement, which proceeds through a researchgate.netresearchgate.net-sigmatropic shift. byjus.com While not a direct synthesis of the azepino[1,2-a]benzimidazole core, such rearrangements are fundamental in organic synthesis and can be conceptually applied to related heterocyclic systems.
In the context of fused benzimidazoles, rearrangement can be a key step in their formation. For instance, the reaction of (Z)-1-methyl-2-(2,3,4,5-tetrahydro-2-furylidenemethyl)benzimidazole, upon heating in ethyl acetate in the presence of basic alumina, rearranges to the corresponding (E)-isomer. researchgate.net More complex rearrangements, such as the Wagner-Meerwein rearrangement, are triggered by carbocation intermediates and can lead to significant structural changes. msu.edu The Beckmann rearrangement, which converts an oxime to an amide, is another powerful tool; the rearrangement of a cyclic oxime results in a lactam, a reaction that could be envisioned in the synthesis of azepinone-containing benzimidazoles. byjus.commsu.edu
The Curtius rearrangement, involving the thermal decomposition of an acyl azide (B81097) to an isocyanate, provides a route to amines and related compounds, which could serve as precursors for the construction of the azepino[1,2-a]benzimidazole system. byjus.com Ring contraction reactions have also been observed, such as the conversion of 1,2,4-triazepino[2,3-a]benzimidazol-4-ones into pyrazolo[1,5-a]benzimidazole derivatives in acetic anhydride. semanticscholar.org
Table 4: Rearrangement Reactions in Heterocyclic Synthesis
| Reaction Name | Starting Material Type | Product Type | Key Transformation | Reference |
| Claisen Rearrangement | Allyl aryl ethers | ortho-Allylated phenols | researchgate.netresearchgate.net-Sigmatropic rearrangement | byjus.com |
| Beckmann Rearrangement | Oxime | Amide | Migration of a group anti to the hydroxyl | byjus.commsu.edu |
| Curtius Rearrangement | Acyl azide | Isocyanate | Loss of nitrogen and rearrangement | byjus.com |
| Ring Contraction | 1,2,4-Triazepino[2,3-a]benzimidazol-4-ones | Pyrazolo[1,5-a]benzimidazole derivatives | Rearrangement in acetic anhydride | semanticscholar.org |
Reaction Pathways and Intermediates in Azepino[1,2-a]benzimidazole FormationCurrent time information in Bangalore, IN.researchgate.net
The synthesis of the azepino[1,2-a]benzimidazole scaffold can be achieved through several strategic pathways, often involving intramolecular cyclization as the key ring-forming step. The choice of starting materials and reaction conditions dictates the operative mechanism and the nature of the intermediates involved.
One prominent method involves the oxidative cyclization of o-cyclic amine substituted anilines or anilides. nih.gov For instance, the treatment of 1-nitrophenyl-2-azacycloalkanes with performic acid can yield azepino[1,2-a]benzimidazoles. researchgate.netresearchgate.net The mechanism for these transformations is believed to proceed through specific intermediates depending on the substrate. The oxidation of anilines is suggested to involve a nitroso intermediate, while the cyclization of anilides likely proceeds via an amine-N-oxide intermediate under acidic conditions. nih.gov
Another effective route is the intramolecular cyclization of appropriately substituted benzimidazole precursors. Early examples involved the cyclization of 2-haloalkylbenzimidazoles under basic conditions, where deprotonation of the N-1 position of the benzimidazole ring initiates an intramolecular nucleophilic substitution to form the fused azepine ring. nih.govmdpi.com A more specialized pathway involves the thermolysis of N-aziridinyl imines, also known as Eschenmoser hydrazones. This reaction proceeds with the loss of nitrogen and trans-stilbene (B89595) to generate a cyclopropane-fused azepino[1,2-a]benzimidazole structure. nih.govmdpi.com
Condensation reactions also provide a direct entry to this heterocyclic system. The reaction of orthophenylenediamine with 3,3′-bithiophene-4,4′-dicarbaldehyde in refluxing ethanol, for example, furnishes dithieno[3,4-c,4′,3′-e]azepino[1,2-a]benzimidazole. arabjchem.org This transformation proceeds through the formation of an unstable diimine intermediate which subsequently cyclizes. arabjchem.org
| Starting Material | Reagents/Conditions | Key Intermediate | Product Type | Reference |
| o-Cyclic amine substituted anilides | Peroxytrifluoroacetic acid or performic acid | Amine-N-oxide | Ring-fused benzimidazole | nih.gov |
| 1-Nitrophenyl-2-azacycloalkanes | One-pot catalytic hydrogenation/acetylation | Not specified | Azepino[1,2-a]benzimidazole | researchgate.netresearchgate.net |
| 2-Haloalkylbenzimidazoles | Basic conditions | N-1 benzimidazole anion | Azepino[1,2-a]benzimidazole | nih.govmdpi.com |
| N-Aziridinyl imines | Thermolysis | Carbene/Diradical | Cyclopropane-fused azepino[1,2-a]benzimidazole | nih.govmdpi.com |
| Orthophenylenediamine & Dicarbaldehyde | Refluxing ethanol, p-TsOH | Diimine | Thiophene-annulated azepino[1,2-a]benzimidazole | arabjchem.org |
Influence of Substituents on Azepino[1,2-a]benzimidazole Reactivityresearchgate.netmdpi.com
The reactivity of the azepino[1,2-a]benzimidazole core is significantly modulated by the presence and position of various substituents. These groups can alter the electron density of the heterocyclic system, influence its steric environment, and direct the course of subsequent reactions.
For instance, the presence of a methoxy (B1213986) substituent on the benzimidazole ring has been studied in the context of nitration reactions, clarifying the reactivity of such substituted systems toward electrophiles. researchgate.netresearchgate.net The introduction of electrophiles onto the azepine ring has also been demonstrated. The 6-position of 5-methyl-9,10-dihydro-5H-azepino[1,2-a]benzimidazol-7(8H)-one can be functionalized by successive treatment with a strong base like lithium diisopropylamide, which generates a carbanion, followed by the addition of electrophiles such as methyl iodide or various ketones, leading to 6-substituted products in good yields. researchgate.net
Furthermore, the nature of substituents can have a profound impact on the biological properties of these compounds, which is often a direct consequence of altered chemical reactivity. In a study on related benzimidazolequinones, it was found that the presence of dimethyl group substituents significantly reduced cytotoxicity, suggesting a modification of the molecule's interaction with biological targets or its redox properties. researchgate.net
| Parent Compound | Substituent/Reagent | Position of Reaction | Effect/Outcome | Reference |
| Methoxy-substituted benzimidazoles | Nitrating agents | Benzene (B151609) ring | Clarification of reactivity towards nitration | researchgate.netresearchgate.net |
| 5-Methyl-9,10-dihydro-5H-azepino[1,2-a]benzimidazol-7(8H)-one | 1. LDA 2. Methyl iodide/Ketones | 6-position of azepine ring | Formation of 6-substituted products | researchgate.net |
| Benzimidazolequinone | Dimethyl groups | Not specified | Reduced cytotoxicity | researchgate.net |
Stereochemical Aspects and Conformational Analysisbenchchem.comnih.gov
The non-planar, seven-membered azepine ring fused to the benzimidazole system introduces significant stereochemical complexity. The molecule can exist in various conformations, and the presence of substituents can lead to stable stereoisomers.
A key stereochemical feature in related benzo-fused seven-membered ring nitrogen heterocycles is atropisomerism, which arises from restricted rotation around a single bond. nih.gov In N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones, a structurally analogous system, the rotation around the Ar–N(C=O) bond is hindered by bulky substituents. nih.gov This restricted rotation creates a chiral axis, resulting in pairs of stable enantiomers (atropisomers) that can be separated at room temperature. nih.gov It is plausible that similar substitution on the this compound core could induce analogous atropisomerism, leading to conformationally locked, chiral molecules.
Annulation and Ring Expansion/Contraction ReactionsCurrent time information in Bangalore, IN.researchgate.netnih.gov
The this compound scaffold serves as a template for further structural elaboration through annulation (ring fusion), ring expansion, and ring contraction reactions.
Annulation: New rings can be fused onto the azepino[1,2-a]benzimidazole framework. As previously mentioned, the thermolysis of N-[(pent-4-enyl-benzimidazol-2-yl)methylene]-(trans)-2,3-diphenylaziridin-1-amines leads to the formation of cyclopropane-fused azepino[1,2-a]benzimidazoles. nih.govresearchgate.netmdpi.com Another example of annulation is the synthesis of dithieno[azepino[1,2-a]benzimidazoles] via the condensation of orthophenylenediamine with bithiophene-dicarbaldehydes, effectively fusing two thiophene (B33073) rings across the azepine bridge. arabjchem.org
Ring Contraction: Larger rings fused to the benzimidazole core can undergo rearrangement to form smaller, more stable systems. A notable example is the ring contraction of 1,2,4-triazepino[2,3-a]benzimidazol-4-ones. When heated in acetic anhydride, these compounds rearrange to yield pyrazolo[1,5-a]benzimidazole derivatives. researchgate.netsemanticscholar.org This reaction provides a pathway from a seven-membered fused ring to a five-membered one.
Ring Expansion: While less common, ring expansion reactions offer a method to synthesize larger ring systems. The Büchner-type ring expansion, a well-known reaction in carbocyclic chemistry, has been applied in heterocyclic systems. A copper-catalyzed alkyne oxidation/Büchner-type ring-expansion sequence has been developed to access benzo researchgate.netwashington.eduazepinoquinoline systems, demonstrating a viable strategy for creating azepine rings through the expansion of a six-membered precursor. nih.gov
| Reaction Type | Starting System | Conditions | Resulting System | Reference |
| Annulation | N-Aziridinyl imine | Thermolysis | Cyclopropane-fused azepino[1,2-a]benzimidazole | nih.govmdpi.com |
| Annulation | Orthophenylenediamine | Condensation with dicarbaldehyde | Dithieno[azepino[1,2-a]benzimidazole] | arabjchem.org |
| Ring Contraction | 1,2,4-Triazepino[2,3-a]benzimidazol-4-one | Acetic anhydride, heat | Pyrazolo[1,5-a]benzimidazole | researchgate.netsemanticscholar.org |
| Ring Expansion | N/A (General Concept) | Copper-catalysis | Benzo researchgate.netwashington.eduazepino[2,3-b]quinoline | nih.gov |
Computational and Theoretical Investigations of 5h Azepino 1,2 a Benzimidazole
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been pivotal in elucidating the electronic characteristics of benzimidazole-containing compounds, which is the core of 5H-Azepino[1,2-a]benzimidazole.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a widely used tool in chemistry and materials science for predicting molecular properties. wikipedia.org For benzimidazole (B57391) derivatives, DFT calculations are employed to determine optimized geometries, vibrational frequencies, and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trd-nb.info The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and stability of a molecule. dergipark.org.trscirp.org
In studies of various benzimidazole derivatives, DFT calculations have been used to:
Optimize the molecular geometry to find the lowest energy structure. nih.gov
Calculate the HOMO and LUMO energies to understand electron-donating and -accepting abilities. dergipark.org.tr
Correlate molecular structure with observed biological or chemical activity. d-nb.info For instance, the substitution pattern on the benzimidazole ring can significantly influence the electronic properties and, consequently, the inhibitory activity of the compounds. d-nb.info
Analyze the stability of ligand-protein complexes through methods like Natural Bond Orbital (NBO), Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) analysis. nih.gov
Table 1: Key Parameters from DFT Studies of Benzimidazole Derivatives
| Parameter | Description | Significance |
| Optimized Geometry | The three-dimensional arrangement of atoms in a molecule corresponding to the lowest potential energy. | Provides the most stable conformation of the molecule, which is crucial for understanding its interactions with other molecules. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the molecule. Higher HOMO energy suggests a better electron donor. dergipark.org.tr |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the molecule. Lower LUMO energy suggests a better electron acceptor. dergipark.org.tr |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. dergipark.org.tr |
| Vibrational Frequencies | Frequencies of the normal modes of vibration of the molecule. | Used to confirm that the optimized geometry is a true minimum on the potential energy surface and can be compared with experimental infrared and Raman spectra. |
DFT calculations are also utilized to predict the electrochemical properties of benzimidazole-based systems. researchgate.net The optical and electrochemical characteristics of such compounds can be investigated using techniques like cyclic voltammetry and UV-vis-NIR spectroscopy, with DFT providing theoretical support for the experimental findings. osti.govnih.gov These studies are particularly relevant for the development of novel materials with specific electronic properties. For example, in the context of donor-acceptor-donor type polymers, the electrochemical behavior of benzimidazole derivatives can be finely tuned by altering the donor groups attached to the core structure. osti.gov
Density Functional Theory (DFT) Calculations
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are essential for investigating the interactions of this compound derivatives with biological targets at an atomic level.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). It is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of potential inhibitors. ekb.egnih.gov
In the context of benzimidazole derivatives, molecular docking studies have been conducted to:
Identify potential binding sites and interactions with various enzymes and receptors. nih.govtorlakinstitut.com
Elucidate the structure-activity relationships (SAR) by correlating the docking scores and binding poses with the experimentally observed biological activities. researchgate.net
Guide the design of new derivatives with improved potency and selectivity. nih.gov
For instance, docking studies on 2,3,4,5-tetrahydro researchgate.nettorlakinstitut.comdiazepino[1,2-a]benzimidazole derivatives revealed that their anxiolytic activity could be attributed to interactions with the benzodiazepine (B76468) site of the GABAA receptor and the 5-HT2A receptor. nih.gov
Table 2: Key Aspects of Molecular Docking Studies
| Aspect | Description | Relevance to this compound |
| Target Selection | Identifying the protein (enzyme or receptor) that the compound is intended to interact with. | Based on the therapeutic area of interest, such as kinases, polymerases, or receptors involved in various diseases. |
| Binding Site Prediction | Locating the specific pocket or groove on the target protein where the ligand is most likely to bind. | Crucial for understanding the mechanism of action and for designing compounds that fit snugly into the active site. |
| Pose Generation | Generating a variety of possible binding orientations (poses) of the ligand within the binding site. | The pose with the most favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) is considered the most likely. |
| Scoring Function | A mathematical function used to estimate the binding affinity for each pose. | Helps in ranking different compounds and predicting their relative potencies. |
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing researchers to study the stability of the interactions over time. irb.hr This method simulates the movement of atoms and molecules, offering insights into the conformational changes and flexibility of both the ligand and the protein. umpr.ac.id
MD simulations of benzimidazole derivatives complexed with their targets have been used to:
Assess the stability of the docked poses obtained from molecular docking. researchgate.nettorlakinstitut.com
Analyze the detailed interactions, such as hydrogen bonds and ionic interactions, and their persistence throughout the simulation. torlakinstitut.com
Understand the conformational changes that occur upon ligand binding. mdpi.com
For example, MD simulations of benzimidazole inhibitors bound to xanthine (B1682287) oxidase confirmed the prevalence of ionic and hydrogen bond interactions with key catalytic residues over the simulation time. torlakinstitut.com
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to exhibit a specific biological activity. nih.gov
Pharmacophore models for benzimidazole-related structures have been developed to:
Screen large compound databases to identify novel scaffolds with the desired biological activity. japtronline.com
Understand the key structural requirements for activity and guide the design of new, more potent compounds. japtronline.com
Develop 3D-QSAR (Quantitative Structure-Activity Relationship) models to predict the biological activity of new compounds. japtronline.com
For instance, a pharmacophore model for benzimidazole derivatives targeting the estrogen alpha receptor was successfully used to screen a database and identify a promising candidate for further development in breast cancer therapy. japtronline.com
Molecular Dynamics (MD) Simulations of Azepino[1,2-a]benzimidazole Complexes
In Silico ADME Prediction for Azepino[1,2-a]benzimidazole Derivatives
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, allowing for the early assessment of a compound's potential viability as a drug. For benzimidazole derivatives, various computational tools and services, such as SwissADME and ProTOX II, are commonly employed to determine bioavailability and toxicity profiles. mdpi.com These methods calculate key physicochemical properties and assess compliance with established guidelines like Lipinski's rule of five to predict oral bioavailability. nih.govjaptronline.com
Computational analyses of benzimidazole derivatives frequently focus on parameters such as lipophilicity (log P), topological polar surface area (TPSA), water solubility, gastrointestinal absorption, and blood-brain barrier (BBB) permeability. mdpi.comjaptronline.com For instance, studies on various benzimidazole series have shown that most compounds meet the necessary criteria for good absorption and oral bioavailability. rsc.org The logarithm of the octanol/water partition coefficient (log P) is a key descriptor, with values not exceeding 5 being a general prerequisite for oral activity. japtronline.com
In the context of fused benzimidazoles, such as imidazo[1,2-a]pyridine-3-carboxamides (IPAs), in silico ADME analyses have been used to validate newly designed ligands. These studies have shown that promising compounds can exhibit zero violations of Lipinski's rules, possess high gastrointestinal absorption rates, and have favorable bioavailability profiles. nih.gov Similarly, for a series of 2-(4-(methylsulfonyl) phenyl) benzimidazoles designed as selective COX-2 inhibitors, in silico prediction of ADME properties was a key part of their evaluation. rsc.org
The following table summarizes key ADME parameters and their significance in drug design, based on typical in silico predictions for benzimidazole-class compounds.
| ADME Parameter | Significance | Typical Predicted Values for Benzimidazole Derivatives |
|---|---|---|
| Molecular Weight (MW) | Influences size and diffusion; typically <500 g/mol for oral drugs. | Generally compliant with Lipinski's rules. |
| Lipophilicity (log P) | Affects absorption and membrane permeability; typically <5 for oral drugs. | Values often fall within the acceptable range for drug-likeness. japtronline.com |
| Topological Polar Surface Area (TPSA) | Predicts drug transport properties, including intestinal absorption and BBB penetration. | Correlates with bioavailability and cell permeability. ijpsr.com |
| Water Solubility (log S) | Crucial for absorption and formulation; moderate solubility is often desired. | Varies from poorly to moderately soluble depending on substituents. mdpi.com |
| Gastrointestinal (GI) Absorption | Predicts the extent of absorption from the gut into the bloodstream. | Often predicted as high for promising derivatives. nih.gov |
| Blood-Brain Barrier (BBB) Permeability | Indicates potential for central nervous system activity. | Defined and simulated to determine potential as neuropsychotropic agents. mdpi.com |
Predictive Modeling for Bioactivity and Stability
Predictive modeling, encompassing techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies, is essential for elucidating the mechanisms of action and optimizing the biological activity of new compounds.
Predictive Modeling for Bioactivity
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds against specific biological targets. For the broader benzimidazole class, docking studies have been crucial in identifying interactions with various protein targets, including the Epidermal Growth Factor Receptor (EGFR) and human Dipeptidyl Peptidase III (hDPP III). ukm.mymdpi.com These studies often reveal that hydrogen bonds and hydrophobic interactions with key amino acid residues in the target's binding pocket are critical for activity. ukm.my
In a specific study on 2,3,4,5-tetrahydro ukm.mynih.govdiazepino[1,2-a]benzimidazole derivatives, in silico docking analysis was performed to explain their observed anxiolytic and analgesic effects. nih.gov The high anxiolytic activity of one derivative was attributed to its strong interaction with the benzodiazepine site of the GABAA receptor, as well as with sites on the 5-HT2A receptor. nih.gov This demonstrates how predictive modeling can directly link a chemical structure to a specific biological outcome.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chem-soc.si For benzimidazole analogues, QSAR models have been developed to predict antibacterial activity, with descriptors like TPSA, the number of H-bond acceptors, and log P showing a strong correlation with efficacy. ijpsr.com Other QSAR analyses have identified that lipophilicity (logP) and electronic parameters like dipole moment govern the antifungal activity of benzimidazole derivatives. chem-soc.si These models serve as powerful tools to predict the activity of novel molecules before their synthesis, reducing the element of trial and error in drug design. chem-soc.si
| Compound Class | Modeling Technique | Predicted Biological Target/Activity | Key Findings |
|---|---|---|---|
| 2,3,4,5-tetrahydro ukm.mynih.govdiazepino[1,2-a]benzimidazole derivatives | Molecular Docking | Anxiolytic Activity | High activity explained by strong interactions with GABAA and 5-HT2A receptors. nih.gov |
| Keto-benzimidazoles | Molecular Docking | EGFR Inhibition | Sulfonyl substituents contributed to more stable complexes and higher binding affinities. ukm.my |
| Amidino-substituted benzimidazoles | QSAR & Molecular Docking | hDPP III Inhibition | QSAR model explained 82% of inhibitory activity; docking identified key interactions with the enzyme's active site. mdpi.com |
| Substituted benzimidazole analogues | QSAR (MLR) | Antimicrobial Activity | A positive correlation was found between activity and descriptors like TPSA, H-bond acceptors, and iLOGP. ijpsr.com |
Predictive Modeling for Stability
Computational methods are also applied to predict the chemical stability of new compounds. Density Functional Theory (DFT) studies, for example, can be used to calculate electrochemical properties and predict which derivatives within a series may possess the highest chemical stability. researchgate.net Such computational explorations into the anticancer potential of novel benzimidazolium salts have utilized DFT to support experimental findings and guide further development. researchgate.net While detailed stability modeling for the this compound core is not widely published, the methodologies applied to similar heterocyclic systems provide a clear framework for future investigations. Thermal analysis is another method used to experimentally determine the temperature stability of compounds, which can be complemented by computational predictions. mdpi.com
Biological Activity and Mechanistic Insights of 5h Azepino 1,2 a Benzimidazole Derivatives
Structure Activity Relationship Sar Studies of 5h Azepino 1,2 a Benzimidazole Derivatives
Correlation of Structural Modifications with Biological Potency
The biological potency of azepino[1,2-a]benzimidazole derivatives is intricately linked to their structural features. Modifications to the core scaffold, including the introduction of various substituents at different positions, can lead to significant changes in activity. Research on analogous fused benzimidazole (B57391) systems provides critical insights into these correlations.
In studies of structurally related pyrimido[1,2-a]benzimidazoles, the nature of the substituent at the C-4 position was found to be a crucial determinant of anticancer activity. imtm.cz For instance, introducing a 1-naphthyl group at C-4 resulted in the most potent compounds against a panel of 58 human cancer cell lines, with growth inhibition (GI) values as high as 65%. imtm.cz Conversely, derivatives with a 4-morpholino-phenyl group at the same position showed negligible activity. imtm.cz This highlights a strong correlation between the type of aryl substituent and the resulting biological effect.
Similarly, modifications to the 11-position of 2,3,4,5-tetrahydro mdpi.comnih.govdiazepino[1,2-a]benzimidazoles, which share a seven-membered ring fused to a benzimidazole, have demonstrated a clear impact on analgesic activity. Derivatives featuring a ketone (2d) or an amide (2b) at this position exhibited the highest analgesic effects. mdpi.com These findings underscore that specific functional groups attached to the fused ring system are essential for modulating biological potency.
The table below summarizes the correlation between structural modifications and biological potency in analogous fused benzimidazole systems.
| Analog Scaffold | Modification Site | Substituent/Modification | Observed Biological Activity | Reference |
|---|---|---|---|---|
| Pyrimido[1,2-a]benzimidazole (B3050247) | C-4 | 1-Naphthyl group | High anticancer activity (Mean GI up to 65%) | imtm.cz |
| Pyrimido[1,2-a]benzimidazole | C-4 | 4-Morpholino-phenyl group | Negligible anticancer activity (Mean GI < 1%) | imtm.cz |
| Pyrimido[1,2-a]benzimidazole | C-4 | N,N-dimethylamino phenyl group (with 4-methylphenyl at C-2) | Enhanced antiproliferative activity (Mean GI = 40%) | imtm.cz |
| 2,3,4,5-tetrahydro mdpi.comnih.govdiazepino[1,2-a]benzimidazole | Position 11 | Ketone (Compound 2d) | High analgesic activity | mdpi.com |
| 2,3,4,5-tetrahydro mdpi.comnih.govdiazepino[1,2-a]benzimidazole | Position 11 | Amide (Compound 2b) | High analgesic activity | mdpi.com |
Impact of Substituent Position and Electronic Properties on Activity
The position and electronic nature (electron-donating or electron-withdrawing) of substituents on the azepino[1,2-a]benzimidazole framework are critical factors that govern biological activity. Even minor changes in substituent placement can lead to vastly different pharmacological outcomes.
For example, in the 2,3,4,5-tetrahydro mdpi.comnih.govdiazepino[1,2-a]benzimidazole series, the presence of methyl substituents at positions 8 and 9 of the benzimidazole ring was a key factor for significant analgesic effects. mdpi.com Derivatives lacking these methyl groups showed a discernible reduction in analgesic activity. mdpi.com This demonstrates the strategic importance of substitution on the benzene (B151609) portion of the fused system.
The electronic properties of the substituents also play a pivotal role. SAR analyses of various benzimidazole derivatives consistently show that electron-donating groups (e.g., hydroxyl [-OH], methoxy (B1213986) [-OCH₃]) and electron-withdrawing groups (e.g., nitro [-NO₂], trifluoromethyl [-CF₃], halogens [-F, -Cl]) can have opposing effects on biological activity. researchgate.net In one study on 2-(substituted-phenyl) benzimidazoles, the presence of electron-donating groups on the phenyl ring at the 2-position led to a significant increase in anticancer activity, whereas electron-withdrawing groups diminished it. researchgate.net In contrast, for anxiolytic activity in diazepino[1,2-a]benzimidazoles, the presence of electronegative atoms like chlorine and fluorine was found to be favorable. mdpi.com
The following table details the influence of substituent position and electronic properties on the activity of related benzimidazole derivatives.
| Analog Scaffold/Derivative | Substituent & Position | Electronic Property | Impact on Activity | Reference |
|---|---|---|---|---|
| 2,3,4,5-tetrahydro mdpi.comnih.govdiazepino[1,2-a]benzimidazole | Methyl groups at positions 8 and 9 | Electron-donating | Increased analgesic effect | mdpi.com |
| 2-(substituted-phenyl) benzimidazole | -OH, -OMe, -NMe₂ on phenyl ring at C-2 | Electron-donating | Increased anticancer activity | researchgate.net |
| 2-(substituted-phenyl) benzimidazole | -NO₂, -CF₃ on phenyl ring at C-2 | Electron-withdrawing | Decreased anticancer activity | researchgate.net |
| 2,3,4,5-tetrahydro mdpi.comnih.govdiazepino[1,2-a]benzimidazole | Chlorine (Cl) or Fluorine (F) in side chain | Electron-withdrawing | Favorable for anxiolytic activity | mdpi.com |
| 5-substituted-1-(phenylsulfonyl)-2-methyl benzimidazole | Amino (-NH₂) group on phenylsulfonyl moiety | Electron-donating | Good anti-inflammatory activity | nih.gov |
Influence of Ring Flexibility and Conformation on Pharmacological Profiles
The seven-membered azepine ring in the 5H-Azepino[1,2-a]benzimidazole structure introduces a significant degree of conformational flexibility compared to smaller five- or six-membered fused rings. This flexibility allows the molecule to adopt various spatial arrangements (conformations), which can profoundly influence its ability to bind to a biological target. The optimal conformation for receptor interaction is key to eliciting a pharmacological response.
While direct conformational analysis of this compound is not extensively documented in the provided context, the importance of the fused ring's size and resulting flexibility can be inferred from studies on related systems. The synthesis of analogous pyrrolo[1,2-a]benzimidazoles (five-membered ring), piperido[1,2-a]benzimidazoles (six-membered ring), and azepino[1,2-a]benzimidazoles (seven-membered ring) has been reported. mdpi.comresearchgate.net The variation in ring size directly alters the three-dimensional shape and flexibility of the entire fused system, which is a known strategy for modulating biological activity.
For other benzimidazole-containing structures, such as bis-benzimidazoles, the flexible nature of the molecule is known to permit high-affinity binding to DNA, thereby inhibiting the function of enzymes like topoisomerase. nih.gov It is plausible that the conformational freedom of the azepine ring in azepino[1,2-a]benzimidazole derivatives similarly dictates the orientation of key pharmacophoric features, enabling or preventing effective interaction with specific biological targets. The ability of the flexible ring to adapt its shape to fit into a binding pocket is a critical aspect of its pharmacological profile, influencing both potency and selectivity.
Lead Optimization and Analog Design Strategies
Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound, such as this compound, to produce a clinical candidate. This process involves the systematic design and synthesis of analogs to improve potency, selectivity, and pharmacokinetic profiles.
Several established strategies are applicable to the optimization of this scaffold:
Structural Simplification: Complex lead compounds can often be simplified by removing unnecessary structural elements, such as redundant rings or chiral centers, without losing activity. scienceopen.com This can improve properties like synthetic accessibility and metabolic stability.
Substituent Scanning and Modification: A common approach is to systematically explore a variety of substituents at different positions on the molecular scaffold. This can involve computational methods, such as Free Energy Perturbation (FEP), to predict which modifications are most likely to improve binding affinity before undertaking synthesis. nih.gov For instance, in the optimization of 2-aminobenzimidazoles, replacing an amide functionality with sulfonamides or ureas was explored, although in that case, it led to a loss of potency. uantwerpen.be
Isosteric and Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties (isosteres) or that produces similar biological effects (bioisosteres). For example, replacing a phenyl ring with a pyridine (B92270) ring can alter properties like solubility and metabolic stability while potentially maintaining or improving target engagement. uantwerpen.be The isosteric replacement of a thiazole (B1198619) ring with a 2-(2-pyridinyl)benzimidazole has been used to develop anti-inflammatory agents. mdpi.com
Fragment-Based and Linker Modification: This involves identifying key binding fragments and optimizing the linkers that connect them. In one study, modifying the linker between a benzimidazole ring and an amide functionality by adding an ethyl group resulted in inactive compounds, indicating the critical role of the linker's length and nature. uantwerpen.be
Modulating Physicochemical Properties: A key goal of lead optimization is to achieve a balance of properties. For example, highly lipophilic compounds often have poor solubility and high metabolic clearance. Replacing hydrophobic fragments with more polar ones, such as substituting a phenylacetic group with picolinic or nicotinic acid derivatives, can reduce lipophilicity while maintaining potency. uantwerpen.be
These rational design strategies, guided by SAR data, are essential for transforming a promising but imperfect lead compound into a viable drug candidate.
Applications of 5h Azepino 1,2 a Benzimidazole in Chemical and Medicinal Research
Role as a Versatile Building Block in Organic Synthesis
The 5H-Azepino[1,2-a]benzimidazole core serves as a foundational structure for the synthesis of more complex molecules. A variety of fused-ring imidazole (B134444) and benzimidazole (B57391) derivatives, including those with five- to seven-membered annelated rings, have been prepared using this scaffold. researchgate.net The synthesis process often involves initial preparation of N-alkylhalo derivatives by condensing the heterocyclic starting materials with a dihalide. researchgate.net Subsequently, ring closure is achieved through intramolecular condensation. researchgate.net
Derivatives such as 5-methyl-9,10-dihydro-5H-azepino[1,2-a]benzimidazol-7(8H)-one can be synthesized and further reacted with various electrophiles to create 6-substituted products in good yields. jst.go.jp This is typically achieved by treatment with lithium diisopropylamide followed by the introduction of electrophiles like methyl iodide and ketones. jst.go.jp The synthesis of azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines has been a subject of study, highlighting the versatility of this chemical family. researchgate.net
Contribution to Drug Discovery and Development of Novel Therapeutic Agents
The benzimidazole nucleus, a core component of this compound, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple receptors with high affinity. nih.gov This has led to the development of numerous marketed drugs containing this structure. nih.govnih.gov Derivatives of azepino[1,2-a]benzimidazoles have shown potential as therapeutic agents, with research exploring their anxiolytic and analgesic properties. mdpi.comresearchgate.net
For instance, novel 2,3,4,5-tetrahydro researchgate.netjst.go.jpdiazepino[1,2-a]benzimidazole derivatives have been synthesized and evaluated for their anxiolytic and analgesic effects. mdpi.com Some of these compounds exhibited moderate anxiolytic effects and, in some cases, a psychostimulating effect. mdpi.com The analgesic activity of certain derivatives was found to be comparable to or even higher than reference drugs in specific tests, suggesting an influence on the supraspinal mechanisms of pain regulation. mdpi.com
Furthermore, the broader family of benzimidazole derivatives has been investigated for a wide array of pharmacological activities, including anticancer, antiviral, antidiabetic, and anti-inflammatory effects. nih.govorientjchem.orgresearchgate.net The structural modifications of the benzimidazole core have led to the discovery of potent lead compounds against various biological targets. nih.gov
Potential in Agrochemical Research (e.g., Pesticides/Insecticides)
Research has been conducted to investigate the utility of polyfunctional substituted azoles and azines, including azepino[1,2-a]benzimidazole derivatives, as potential insecticides. arc.sci.eg The benzimidazole chemical class itself is used in a variety of pesticides, including herbicides, insecticides, and fungicides. alsglobal.eu While specific studies focusing solely on the pesticidal properties of this compound are not extensively detailed in the provided results, the broader context of benzimidazole derivatives in agrochemicals suggests a potential area for further research. arc.sci.egalsglobal.eu The Minnesota Department of Agriculture has even identified some benzimidazole derivatives as meeting the definition of PFAS (per- and polyfluoroalkyl substances) in the context of pesticide ingredients. mda.state.mn.us
Theoretical Exploration as Energetic Materials
Theoretical studies have been performed on benzimidazole derivatives to assess their potential as energetic materials. nih.gov These studies investigate the influence of various substituents on the compounds' stability and explosive properties. nih.govmdpi.com Key factors examined include thermal stability, chemical stability, detonation velocity, and detonation pressure. nih.govmdpi.com
Research indicates that the introduction of nitro groups can increase the chemical stability and explosive properties of benzimidazole compounds. nih.govmdpi.com However, this can also increase their sensitivity and toxicity. nih.govmdpi.com Theoretical findings suggest that a precise combination of substituents, such as nitro groups, methyl groups, and triazole rings, could lead to the design of new, effective, and less sensitive explosives. nih.govmdpi.com While these studies focus on the broader class of benzimidazole derivatives, the foundational structure of this compound could serve as a basis for designing such energetic materials. Recent theoretical work has explored the impact of incorporating energetic substituents into the 4,6-dinitrobenzimidazol-2-one core, showing that some variants could possess energetic properties surpassing those of TNT and even HMX. preprints.org
Conclusion and Future Perspectives
Summary of Key Research Findings on 5H-Azepino[1,2-a]benzimidazole
While research on the unsubstituted parent compound this compound is limited, extensive studies have been conducted on its derivatives, revealing a wide range of biological activities. The primary focus of research has been on synthesizing and evaluating substituted analogs for their therapeutic potential.
Early synthetic methods involved the cyclization of 2-haloalkylbenzimidazoles under basic conditions to form the azepino[1,2-a]benzimidazole core. mdpi.comresearchgate.net More contemporary approaches include one-pot syntheses and the use of various catalysts to improve yield and efficiency. mdpi.com
The pharmacological evaluation of azepino[1,2-a]benzimidazole derivatives has demonstrated their potential in several therapeutic areas:
Anticancer Activity: Certain pyrimido[1,2-a]benzimidazole (B3050247) derivatives have shown significant anti-leukemia activity. imtm.cz For instance, compound 5h exhibited effective anti-tumor activity across a range of human cancer cell lines, with notable potency against leukemia. imtm.cz
Anxiolytic and Analgesic Effects: Derivatives of 2,3,4,5-tetrahydro Current time information in Tauranga City, NZ.researchgate.netdiazepino[1,2-a]benzimidazole have been identified as promising anxiolytic and analgesic agents. mdpi.com These compounds have shown efficacy in preclinical models, suggesting their potential for treating anxiety and pain. mdpi.com
Antimicrobial and Antifungal Properties: The broader benzimidazole (B57391) class, to which azepino[1,2-a]benzimidazoles belong, is well-known for its antimicrobial and antifungal activities. researchgate.net
Other Pharmacological Activities: Research has also touched upon the potential of these compounds as kinase inhibitors and in other therapeutic applications. imtm.cz
The following table summarizes the reported biological activities of some representative derivatives:
Table 1: Biological Activities of Selected Azepino[1,2-a]benzimidazole Derivatives| Compound/Derivative Class | Biological Activity | Key Findings | Reference(s) |
|---|---|---|---|
| Pyrimido[1,2-a]benzimidazoles | Anticancer | Compound 5h showed potent anti-leukemia activity. | imtm.cz |
| 2,3,4,5-tetrahydro Current time information in Tauranga City, NZ.researchgate.netdiazepino[1,2-a]benzimidazoles | Anxiolytic, Analgesic | Derivatives demonstrated significant anti-anxiety and pain-relieving effects in preclinical studies. | mdpi.com |
| Pyrrolo[1,2-a]benzimidazoles | Antitumor | Structure-activity studies have been conducted on antitumor agents based on this scaffold. | researchgate.net |
Challenges and Opportunities in Azepino[1,2-a]benzimidazole Research
Despite the promising findings, research on azepino[1,2-a]benzimidazoles faces several challenges:
Synthetic Complexity: The synthesis of these fused heterocyclic systems can be complex, often requiring multi-step procedures and challenging purification processes. nih.gov Developing more efficient, cost-effective, and environmentally friendly synthetic routes remains a key challenge. conicet.gov.ar
Drug Resistance: As with many antimicrobial and anticancer agents, the potential for the development of drug resistance is a significant concern that needs to be addressed in long-term studies. nih.gov
Limited Structural Information of Receptors: A lack of detailed structural information for the biological targets of these compounds can hinder rational drug design and optimization efforts. nih.gov
Toxicity and Pharmacokinetics: Concerns regarding potential toxicity and unfavorable pharmacokinetic properties are hurdles that need to be overcome in the development of any new therapeutic agent. impactfactor.orgresearchgate.net
These challenges, however, also present numerous opportunities:
Vast Chemical Space: The azepino[1,2-a]benzimidazole scaffold offers a vast and largely unexplored chemical space for the design and synthesis of new derivatives with potentially improved potency and selectivity. impactfactor.org
Novel Therapeutic Targets: The diverse biological activities of these compounds suggest that they may interact with a variety of biological targets, opening up opportunities for the discovery of novel mechanisms of action and therapeutic applications. nih.gov
Combinatorial Chemistry and High-Throughput Screening: The use of modern drug discovery techniques, such as combinatorial chemistry and high-throughput screening, can accelerate the identification of lead compounds from large libraries of azepino[1,2-a]benzimidazole derivatives. impactfactor.org
Emerging Trends and Unexplored Research Avenues
The future of azepino[1,2-a]benzimidazole research is poised to be shaped by several emerging trends:
Target-Based Drug Design: Advances in computational chemistry and molecular modeling are enabling a more rational, target-based approach to drug design, which can lead to the development of more potent and selective inhibitors. impactfactor.org
Personalized Medicine: The investigation of azepino[1,2-a]benzimidazoles in the context of personalized medicine, where treatments are tailored to the genetic makeup of a patient's disease, is a promising future direction. impactfactor.orgresearchgate.net
Nanotechnology-Based Drug Delivery: The use of nanotechnology to improve the delivery and bioavailability of these compounds could help to overcome pharmacokinetic limitations and enhance their therapeutic efficacy. impactfactor.orgresearchgate.net
Exploration of Natural Sources: The search for novel azepino[1,2-a]benzimidazole-related structures from natural sources could provide new lead compounds for drug discovery. impactfactor.org
Unexplored research avenues that warrant further investigation include:
Systematic Investigation of the Parent Compound: A thorough investigation of the fundamental chemical and biological properties of the unsubstituted this compound is still needed to provide a baseline for understanding the effects of various substitutions.
Broader Biological Screening: A more comprehensive biological screening of existing and new derivatives against a wider range of therapeutic targets, including those for neurodegenerative diseases, inflammatory disorders, and metabolic diseases, could reveal new therapeutic potentials.
Development of Bioreductive Antitumor Agents: The quinone derivatives of ring-fused benzimidazoles have shown potent bioreductive antitumor activity, an area that could be further explored with the azepino[1,2-a]benzimidazole scaffold. mdpi.com
Q & A
Q. What are the common synthetic routes for 5H-azepino[1,2-a]benzimidazole derivatives?
The synthesis of this compound derivatives often involves oxidative ring-closure reactions. For example, 1,4-dimethoxy-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole was synthesized via oxidative cyclization of 3,6-dimethoxy-2-(cycloamino)aniline precursors, achieving yields up to 91% . Alternative methods include cyclization of 1-alkyl(aryl)-3-acylmethyl-2-iminobenzimidazole bromides under anhydrous sodium acetate, as seen in related imidazo[1,2-a]benzimidazole syntheses .
Q. How are structural and purity characteristics validated for this compound derivatives?
Structural validation typically employs spectroscopic techniques (IR, NMR) and chromatography (TLC, flash column chromatography). Melting points and elemental analysis are used to confirm purity. For example, halogenated derivatives of similar compounds were characterized using IR and melting point analysis . X-ray crystallography may resolve complex stereochemistry in substituted derivatives .
Q. What pharmacological activities are associated with this compound derivatives?
While direct studies on this compound are limited, structurally related pyrimido[1,2-a]benzimidazoles exhibit antiarrhythmic, antimicrobial, and anticancer activities . For instance, 9-dialkylaminoethyl-substituted analogs demonstrated antiarrhythmic efficacy comparable to Quinidine .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of functionalization in this compound derivatives?
Substituent positioning and reaction media critically affect regioselectivity. For example, nitration of imidazo[1,2-a]benzimidazoles yields mononitro derivatives at the 3-position or dinitro products depending on substituents . Halogenation using NaX/Oxone systems enables tunable functionalization, as shown in the synthesis of chlorinated and brominated analogs .
Q. What computational approaches are used to predict structure-activity relationships (SAR) for these compounds?
Artificial neural networks (ANNs) have been applied to correlate structural features (e.g., substituent electronegativity, steric bulk) with biological activity. For instance, ANN models analyzed intraocular pressure-lowering effects of imidazo[1,2-a]benzimidazoles, identifying key molecular descriptors . Density functional theory (DFT) can further optimize substituent configurations for target interactions .
Q. How can contradictory biological activity data between similar derivatives be resolved?
Contradictions often arise from assay variability or subtle structural differences. For example, antiarrhythmic activity in 9-dialkylaminoethyl derivatives varied significantly with alkyl chain length . Systematic SAR studies, paired with in vitro/in vivo validation, are recommended to isolate critical pharmacophores .
Q. What green chemistry strategies are applicable to this compound synthesis?
Microwave-assisted, solvent-free methods using guanidine hydrochloride (GuHCl) as a catalyst have been optimized for related pyrimido[1,2-a]benzimidazoles, achieving high yields (85–95%) with minimal waste . Metal-free conditions and molecular oxygen as an oxidant further enhance sustainability .
Q. How are halogenated derivatives of this compound synthesized for structure-activity studies?
Halogenation via NaX/Oxone systems (X = Cl, Br) allows selective incorporation of halogens into the benzimidazole core. For example, 2-(chloromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole was synthesized in 85% yield via N-methylation and chlorination .
Q. What analytical techniques are critical for resolving complex reaction mixtures in azepino-benzimidazole synthesis?
Dry column vacuum chromatography (DCVC) and preparative TLC efficiently separate intermediates . High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) are essential for confirming structures of regioisomeric products .
Q. How can computational modeling guide the design of fluorescent this compound probes?
Time-dependent DFT (TD-DFT) predicts electronic transitions and emission properties. Pyrimido[1,2-a]benzimidazoles with electron-donating substituents (e.g., methoxy groups) exhibit strong fluorescence, making them candidates for bioimaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
